N,N',N''-tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMV019881 is a compound identified as part of the Malaria Box, a collection of compounds with potential antimalarial activity. It has shown efficacy in inhibiting the activity of carboxypeptidase B in Anopheles gambiae, which is crucial for malaria transmission . This compound is being explored for its potential to block malaria transmission by targeting the mosquito vector.
Preparation Methods
The preparation of MMV019881 involves synthetic routes that are typically carried out in a laboratory setting. The specific synthetic routes and reaction conditions for MMV019881 are not widely published. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the use of various reagents and catalysts under controlled conditions . Industrial production methods for such compounds would likely involve scaling up these laboratory procedures while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
MMV019881 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
MMV019881 has several scientific research applications, particularly in the field of malaria research. It has been shown to inhibit the activity of carboxypeptidase B in Anopheles gambiae, which is essential for the digestion of blood meals and the development of Plasmodium parasites . This makes it a promising candidate for developing transmission-blocking strategies to combat malaria.
Mechanism of Action
The mechanism of action of MMV019881 involves the inhibition of carboxypeptidase B activity in Anopheles gambiae. Carboxypeptidase B is an enzyme that plays a crucial role in the digestion of blood meals in mosquitoes, facilitating the release of free amino acids necessary for Plasmodium development . By inhibiting this enzyme, MMV019881 disrupts the life cycle of the malaria parasite, preventing its transmission to humans.
Comparison with Similar Compounds
MMV019881 is part of a group of compounds known as the Malaria Box, which includes other compounds with similar antimalarial activity. Some of these compounds include:
- MMV666604
- MMV666023
- MMV007591 These compounds also target carboxypeptidase B activity in Anopheles gambiae and have shown varying degrees of efficacy in blocking malaria transmission . What sets MMV019881 apart is its specific inhibitory activity and potential for further development as a transmission-blocking agent.
Properties
Molecular Formula |
C45H54N6O3 |
---|---|
Molecular Weight |
726.9 g/mol |
IUPAC Name |
1-N,3-N,5-N-tris(1-benzylpiperidin-4-yl)benzene-1,3,5-tricarboxamide |
InChI |
InChI=1S/C45H54N6O3/c52-43(46-40-16-22-49(23-17-40)31-34-10-4-1-5-11-34)37-28-38(44(53)47-41-18-24-50(25-19-41)32-35-12-6-2-7-13-35)30-39(29-37)45(54)48-42-20-26-51(27-21-42)33-36-14-8-3-9-15-36/h1-15,28-30,40-42H,16-27,31-33H2,(H,46,52)(H,47,53)(H,48,54) |
InChI Key |
WJUOPSPFQSXVSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C(=O)NC5CCN(CC5)CC6=CC=CC=C6)CC7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.